N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Green chemistry principles are often adopted to minimize environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
Quinoxaline N-oxides: Known for their antimicrobial and anticancer properties.
Quinoxaline sulfonamides: Exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.
Quinoxaline triazoles: Used in developing new therapeutic agents and studying biological processes.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide stands out due to its unique combination of the bipyridinylmethyl group and the quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(15-4-6-18-19(10-15)23-9-8-22-18)25-12-14-3-5-17(24-11-14)16-2-1-7-21-13-16/h1-11,13H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHDRWVZRBGHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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